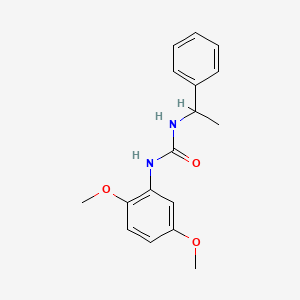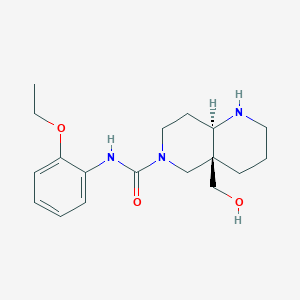![molecular formula C18H19NO3 B5419339 N-{4-[3-(2-furyl)-3-oxo-1-propen-1-yl]phenyl}-2,2-dimethylpropanamide](/img/structure/B5419339.png)
N-{4-[3-(2-furyl)-3-oxo-1-propen-1-yl]phenyl}-2,2-dimethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[3-(2-furyl)-3-oxo-1-propen-1-yl]phenyl}-2,2-dimethylpropanamide, also known as Furan-2-yl-3-pent-2-enoic acid amide (FPA), is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. FPA is a member of the class of compounds known as furanones, which are known for their diverse biological activities.
Wirkmechanismus
The exact mechanism of action of FPA is not yet fully understood. However, it is believed that FPA may exert its anti-cancer effects by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. FPA may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
FPA has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and antioxidant effects, FPA has also been shown to have antibacterial and antifungal properties. FPA has also been shown to have a neuroprotective effect, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using FPA in lab experiments is its relatively low cost and ease of synthesis. FPA is also relatively stable and can be stored for long periods of time without degradation. However, one limitation of using FPA in lab experiments is that its mechanism of action is not yet fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several areas of future research that could be pursued with FPA. One area of interest is in the development of new cancer treatments that incorporate FPA. Another area of research is in the development of new drugs that target the enzymes that FPA inhibits. Additionally, further research is needed to fully understand the mechanism of action of FPA and its potential applications in the treatment of other diseases.
Synthesemethoden
The synthesis of FPA involves the condensation of 4-(3-oxo-1-propenyl)phenylboronic acid with 2-furylboronic acid in the presence of a palladium catalyst. The resulting product is then treated with 2,2-dimethylpropanoyl chloride to yield FPA. The synthesis of FPA is relatively straightforward, and the yield can be optimized by adjusting the reaction conditions.
Wissenschaftliche Forschungsanwendungen
FPA has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. FPA has been shown to inhibit the growth of several different types of cancer cells, including breast, lung, and colon cancer cells. In addition to its anti-cancer properties, FPA has also been shown to have anti-inflammatory and antioxidant effects, which may make it useful in the treatment of other diseases such as arthritis and cardiovascular disease.
Eigenschaften
IUPAC Name |
N-[4-[(E)-3-(furan-2-yl)-3-oxoprop-1-enyl]phenyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-18(2,3)17(21)19-14-9-6-13(7-10-14)8-11-15(20)16-5-4-12-22-16/h4-12H,1-3H3,(H,19,21)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRDOFYTNCBSJP-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)C=CC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198926 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-hydroxyethyl)-3-piperidinecarboxamide](/img/structure/B5419258.png)

![7-acetyl-6-(4-ethoxy-3-methylphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5419264.png)

![N-cyclohexyl-6-ethyl-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5419278.png)
![(1R,5R,11aS)-3-[(5-chloropyridin-2-yl)carbonyl]decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5419287.png)
![4-(4-ethyl-1H-pyrazol-5-yl)-1-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]piperidine](/img/structure/B5419289.png)
![2-methoxy-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2-methylpropanamide](/img/structure/B5419308.png)
![5-nitro-6-[2-(2-oxo-2H-chromen-3-yl)vinyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5419312.png)
![3-{2-[ethyl(2-methylprop-2-en-1-yl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5419313.png)
![6-(3,5-dimethoxybenzyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5419322.png)
![N-{1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}cyclohexanecarboxamide](/img/structure/B5419326.png)
![N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}acetamide](/img/structure/B5419332.png)
![(4aS*,8aR*)-1-propyl-6-[(2-propyl-1,3-thiazol-4-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5419351.png)